molecular formula C22H20BrClN2O3 B4216224 N-[(4-bromophenyl)methyl]-2-chloro-N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide

N-[(4-bromophenyl)methyl]-2-chloro-N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide

Cat. No.: B4216224
M. Wt: 475.8 g/mol
InChI Key: RHJSDIDKWOVFIR-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)methyl]-2-chloro-N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide: is a complex organic compound with the molecular formula C22H20BrClN2O3 This compound is characterized by the presence of a bromobenzyl group, a chloro group, and a dioxooctahydroisoindolyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)methyl]-2-chloro-N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-bromobenzylamine with 2-chlorobenzoyl chloride under basic conditions.

    Introduction of the Dioxooctahydroisoindolyl Group: The next step involves the introduction of the dioxooctahydroisoindolyl group through a cyclization reaction. This can be achieved by reacting the intermediate with a suitable dicarboxylic acid derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)methyl]-2-chloro-N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromobenzyl and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the benzamide and dioxooctahydroisoindolyl moieties.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve polar aprotic solvents and elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to the formation of corresponding oxidized or reduced derivatives.

Scientific Research Applications

N-[(4-bromophenyl)methyl]-2-chloro-N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)methyl]-2-chloro-N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide involves its interaction with specific molecular targets. The bromobenzyl and chloro groups can interact with enzymes and receptors, leading to modulation of biological pathways. The dioxooctahydroisoindolyl group can enhance the compound’s binding affinity and specificity, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
  • 3,4-dichloro-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[2-(4-methylphenyl)-2-oxoethyl]benzamide

Uniqueness

N-[(4-bromophenyl)methyl]-2-chloro-N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide is unique due to the presence of the bromobenzyl and chloro groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced potency and selectivity in certain applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-2-chloro-N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrClN2O3/c23-15-11-9-14(10-12-15)13-25(20(27)18-7-3-4-8-19(18)24)26-21(28)16-5-1-2-6-17(16)22(26)29/h3-4,7-12,16-17H,1-2,5-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJSDIDKWOVFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)N(CC3=CC=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(4-bromophenyl)methyl]-2-chloro-N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-[(4-bromophenyl)methyl]-2-chloro-N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide
Reactant of Route 3
N-[(4-bromophenyl)methyl]-2-chloro-N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide
Reactant of Route 4
N-[(4-bromophenyl)methyl]-2-chloro-N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide
Reactant of Route 5
N-[(4-bromophenyl)methyl]-2-chloro-N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide
Reactant of Route 6
Reactant of Route 6
N-[(4-bromophenyl)methyl]-2-chloro-N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide

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